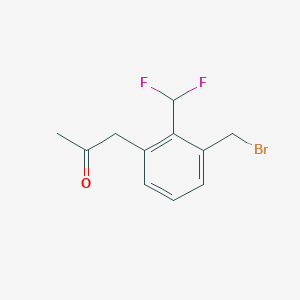

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the ketone group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with biological molecules, which can be useful in biochemical studies. The difluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one

- 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one

- 1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)ethanone

Uniqueness

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one is unique due to the combination of bromine and difluoromethyl groups, which impart distinct reactivity and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

1-(3-(Bromomethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound with a molecular formula of C11H10BrF2O and a molecular weight of 277.10 g/mol. Its unique structure, featuring a bromomethyl group and a difluoromethyl group attached to a phenyl ring, positions it as a significant candidate for various biological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group. This group facilitates interactions with nucleophilic sites in proteins and other biological molecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Alteration of Protein Function : By modifying protein structures, it can disrupt normal cellular processes.

- Enhanced Lipophilicity : The difluoromethyl group increases the compound's lipophilicity, which may enhance its bioavailability and distribution within biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can effectively inhibit the growth of various fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or interference with critical metabolic pathways.

Anticancer Potential

The presence of halogen substituents in organic compounds has been linked to anticancer activity. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Its ability to interact with DNA or RNA could lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that derivatives of similar structures show inhibition against various pathogens. For example, compounds with bromomethyl groups have been tested against Candida albicans, showing promising results in reducing fungal growth at low concentrations (MIC values around 0.8 μg/mL) .

- Animal Models : In vivo studies using murine models have indicated that related compounds can provide significant protection against lethal doses of pathogens, suggesting potential for therapeutic use in infectious diseases .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C11H10BrF2O | 277.10 g/mol | Antimicrobial, Anticancer |

| 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one | C11H9BrF4O2 | 329.09 g/mol | Antifungal |

| 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | C10H8BrF3O | Not specified | Antimicrobial |

Properties

Molecular Formula |

C11H11BrF2O |

|---|---|

Molecular Weight |

277.10 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11BrF2O/c1-7(15)5-8-3-2-4-9(6-12)10(8)11(13)14/h2-4,11H,5-6H2,1H3 |

InChI Key |

VUQAQNFWFNTFQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)CBr)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.